4,5-Dichloropyridazine-3,6-diol tautomerism and stability
4,5-Dichloropyridazine-3,6-diol tautomerism and stability
An In-depth Technical Guide on the Tautomerism and Stability of 4,5-Dichloropyridazine-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomerism and stability of 4,5-dichloropyridazine-3,6-diol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related pyridazine derivatives and general principles of tautomerism to offer a robust analytical framework. It covers the potential tautomeric forms, factors influencing their equilibrium, and detailed, albeit generalized, experimental protocols for their characterization and stability assessment. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of pyridazine-based compounds in drug development and materials science.
Introduction to Pyridazine Tautomerism
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and materials science due to their unique physicochemical properties.[1] A key characteristic of many pyridazinone derivatives is their existence in different tautomeric forms, which can significantly influence their biological activity, solubility, and stability. The equilibrium between these tautomers is a critical consideration in drug design and development.
For pyridazin-3(2H)-ones, a lactam-lactim tautomerism is possible, where the proton can reside on a nitrogen atom (lactam) or an oxygen atom (lactim). Generally, the lactam (oxo) form is predominant in pyridazinone systems.[2] The tautomeric equilibrium can be influenced by various factors including the nature and position of substituents, the solvent, pH, and temperature.[3][4]
Tautomeric Forms of 4,5-Dichloropyridazine-3,6-diol
4,5-Dichloropyridazine-3,6-diol can exist in several tautomeric forms. The primary equilibrium is between the diol (lactim) form and the dione (lactam) form. Other potential tautomers include the keto-enol forms. The principal tautomers are:
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4,5-Dichloropyridazine-3,6-diol (Di-lactim)
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4,5-Dichloro-1,2-dihydropyridazine-3,6-dione (Di-lactam)
-
6-Hydroxy-4,5-dichloro-2H-pyridazin-3-one (Keto-enol)
Based on studies of similar pyridazinone structures, the di-lactam form, 4,5-dichloro-1,2-dihydropyridazine-3,6-dione, is expected to be the most stable and predominant tautomer under standard conditions.[2]
Caption: Tautomeric equilibrium of 4,5-Dichloropyridazine-3,6-diol.
Stability of Tautomers: A Comparative Analysis
Computational Chemistry Insights
Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative stabilities of tautomers by calculating their Gibbs free energies. For many heterocyclic systems, these calculations have shown good agreement with experimental observations. While a specific study for 4,5-dichloropyridazine-3,6-diol is not available, computational studies on similar pyridone systems consistently show the lactam form to be energetically more favorable than the lactim form.[5]
Spectroscopic Data from Analogous Compounds
Spectroscopic methods are essential for identifying and quantifying tautomers in solution.
Table 1: Spectroscopic Data for Pyridazinone Tautomers (Analogous Systems)
| Spectroscopic Method | Lactam (Dione) Form | Lactim (Diol) Form | Reference |
| ¹H NMR | N-H proton signal | O-H proton signal (often broad) | [6] |
| ¹³C NMR | Carbonyl carbon signal (~160-180 ppm) | C-O carbon signal (~150-160 ppm) | [6] |
| IR Spectroscopy | C=O stretching band (~1650-1700 cm⁻¹) | O-H stretching band (~3200-3600 cm⁻¹), C=N stretching band | [7] |
| UV-Vis Spectroscopy | Distinct absorption maximum | Shifted absorption maximum | [8] |
Factors Influencing Tautomeric Equilibrium and Stability
The stability of 4,5-dichloropyridazine-3,6-diol and its tautomeric equilibrium are influenced by several factors:
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Solvent Effects: The polarity of the solvent can significantly shift the tautomeric equilibrium. Polar solvents tend to favor the more polar tautomer, which is often the lactam form.[3][9]
-
pH Dependence: The state of ionization of the molecule can favor one tautomeric form over another. The pKa values of the acidic and basic centers are crucial in determining the predominant species at a given pH.[4][10]
-
Temperature: Temperature changes can alter the equilibrium constant between tautomers. Variable temperature NMR studies can be employed to determine the thermodynamic parameters of the tautomerization process.[7]
-
Photostability: Exposure to light can lead to degradation of the compound. Photostability studies are crucial for determining appropriate storage and handling conditions.[11][12]
-
Thermal Stability: The compound's stability at different temperatures is a critical parameter, especially for applications in materials science and for determining shelf-life.[13]
Experimental Protocols for Tautomerism and Stability Analysis
The following section outlines a generalized experimental workflow for the comprehensive analysis of the tautomerism and stability of 4,5-dichloropyridazine-3,6-diol.
Caption: Experimental workflow for tautomerism and stability analysis.
Synthesis and Purification
While a specific protocol for 4,5-dichloropyridazine-3,6-diol is not detailed in the provided search results, a general approach can be inferred from the synthesis of similar compounds like 3,6-dichloropyridazine.[14] The synthesis would likely involve the chlorination of a suitable pyridazine precursor.
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Reaction: Treatment of a pyridazine-3,6-diol derivative with a chlorinating agent (e.g., phosphorus oxychloride).
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Purification: The crude product should be purified, for example, by recrystallization from an appropriate solvent, to obtain a sample suitable for analytical studies.
NMR Spectroscopic Analysis for Tautomer Quantification
NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[15]
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Sample Preparation: Prepare solutions of the compound in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, D₂O) at a known concentration.
-
¹H NMR: Acquire ¹H NMR spectra. Identify characteristic signals for each tautomer (e.g., N-H vs. O-H protons). The ratio of the integrals of these signals can be used to determine the tautomeric ratio.
-
¹³C NMR: Acquire ¹³C NMR spectra to identify the carbonyl carbons of the lactam form and the C-O carbons of the lactim form.[6]
-
2D NMR (HSQC, HMBC): Use 2D NMR techniques to confirm the assignment of proton and carbon signals to the respective tautomers.
-
Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the effect of temperature on the tautomeric equilibrium and to calculate thermodynamic parameters (ΔG, ΔH, ΔS).
Infrared (IR) and UV-Vis Spectroscopic Characterization
-
IR Spectroscopy: Record the IR spectrum of the solid sample (e.g., as a KBr pellet or using an ATR accessory). The presence of a strong C=O stretching band around 1650-1700 cm⁻¹ would confirm the predominance of the lactam form. The absence or weakness of a broad O-H stretching band would suggest a low population of the lactim tautomer in the solid state.
-
UV-Vis Spectroscopy: Dissolve the compound in solvents of different polarities and at various pH values. The different electronic structures of the tautomers will result in different absorption maxima. Changes in the spectra with solvent or pH can be used to study the tautomeric equilibrium.[10]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[16]
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent.
-
Data Collection and Structure Refinement: Collect X-ray diffraction data and refine the crystal structure. This will determine the precise arrangement of atoms and confirm the predominant tautomeric form in the solid state.
Stability Studies
-
Thermal Stability: Use techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and decomposition temperature of the compound.[13]
-
Photostability: Expose a solution of the compound to a standardized light source (e.g., Xenon lamp) and monitor its degradation over time using a suitable analytical method like HPLC.
-
Hydrolytic Stability: Incubate solutions of the compound at different pH values (e.g., pH 2, 7, 9) and temperatures. Analyze the samples at various time points by HPLC to determine the rate of degradation.
Conclusion
The tautomerism and stability of 4,5-dichloropyridazine-3,6-diol are critical parameters that dictate its potential applications. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be achieved by applying a combination of spectroscopic, crystallographic, and computational techniques, guided by the behavior of analogous pyridazinone systems. The di-lactam form, 4,5-dichloro-1,2-dihydropyridazine-3,6-dione, is anticipated to be the most stable tautomer. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its tautomeric behavior and stability profile, which is essential for its successful application in research and development.
References
- 1. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. (15)N and (31)P NMR Insights into Lactam-Lactim Tautomerism Activity Using cyclo-μ-Imidopolyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. znaturforsch.com [znaturforsch.com]
- 14. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 15. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]

